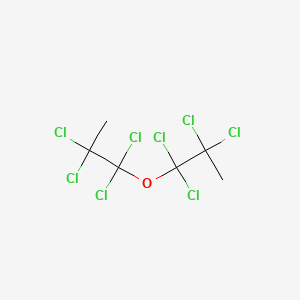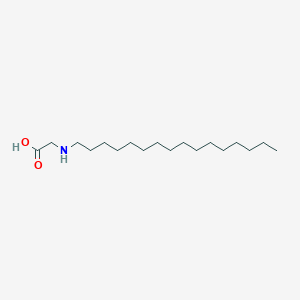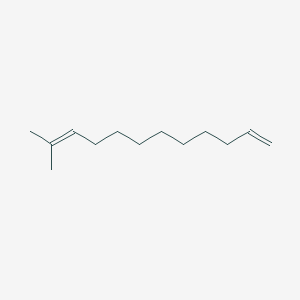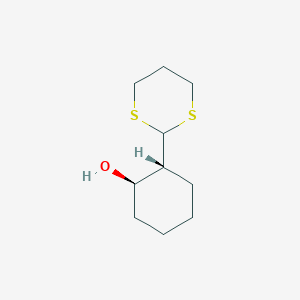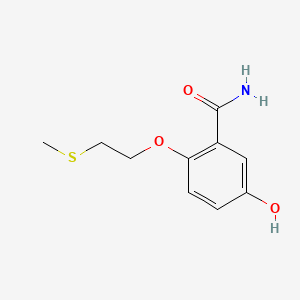
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is a complex organic compound with the molecular formula C10H13NO3S It contains a benzamide core with additional functional groups, including a hydroxyl group, an ether linkage, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- typically involves multiple steps, starting from readily available precursors. One common approach is to start with a substituted benzene derivative, which undergoes nitration, reduction, and subsequent functional group modifications to introduce the hydroxyl, ether, and methylthio groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nitration of the aromatic ring introduces a nitro group.
Applications De Recherche Scientifique
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The hydroxyl and ether groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, lacking the additional functional groups.
5-Hydroxybenzamide: Contains a hydroxyl group but lacks the ether and methylthio groups.
2-(Methylthio)ethoxybenzamide: Contains the ether and methylthio groups but lacks the hydroxyl group.
Uniqueness
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is unique due to the combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler benzamide derivatives.
Propriétés
Numéro CAS |
24570-07-8 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C10H13NO3S/c1-15-5-4-14-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13) |
Clé InChI |
WRQNMMMSAXJNRP-UHFFFAOYSA-N |
SMILES canonique |
CSCCOC1=C(C=C(C=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



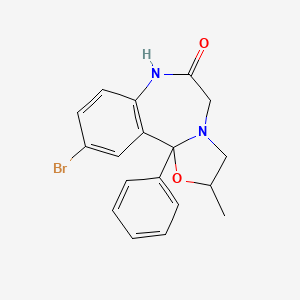

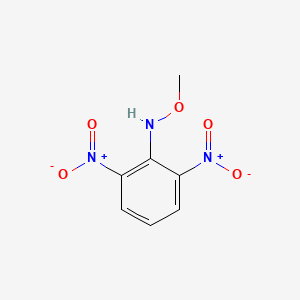
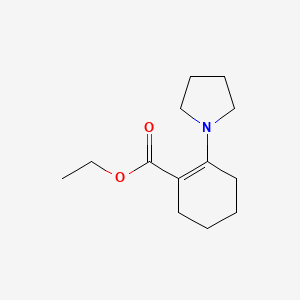
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)
![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)


